molecular formula C16H20N2O2S B1218657 Tipindole CAS No. 7489-66-9

Tipindole

Cat. No.: B1218657
CAS No.: 7489-66-9
M. Wt: 304.4 g/mol
InChI Key: WNDHLINIYZAWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TIPINDOLE is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide-ranging biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TIPINDOLE typically involves the cyclization of ortho-substituted anilines or halobenzenes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods: Industrial production of this compound may involve catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cyclization, is often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: TIPINDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TIPINDOLE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of TIPINDOLE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, this compound derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its synthetic versatility and potential for functionalization.

Properties

CAS No.

7489-66-9

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate

InChI

InChI=1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3

InChI Key

WNDHLINIYZAWCR-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3

Canonical SMILES

CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3

7489-66-9

Synonyms

tipindole
tipindole hydrochloride
tipindole monohydrochloride
typindol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.